molecular formula C26H32N2O B10888728 2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide

2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide

Cat. No.: B10888728
M. Wt: 388.5 g/mol
InChI Key: PYLFAYJTJROVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide is an organic compound with a complex molecular structure

Preparation Methods

The synthesis of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves several steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate quinoline derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving G protein-coupled receptors and other signaling molecules .

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide can be compared with similar compounds such as:

The uniqueness of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide lies in its specific molecular structure, which confers distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H32N2O/c1-17(2)15-28(16-18(3)4)26(29)23-14-25(21-12-11-19(5)13-20(21)6)27-24-10-8-7-9-22(23)24/h7-14,17-18H,15-16H2,1-6H3

InChI Key

PYLFAYJTJROVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC(C)C)CC(C)C)C

Origin of Product

United States

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